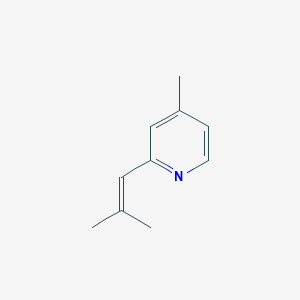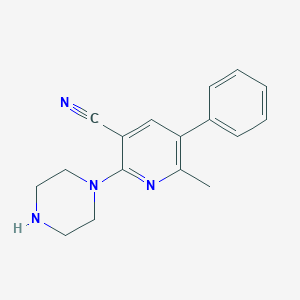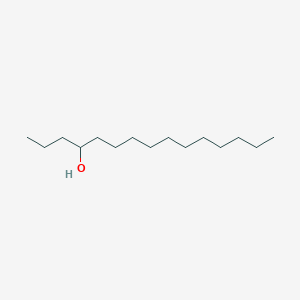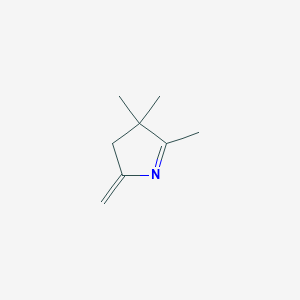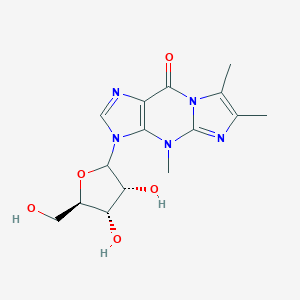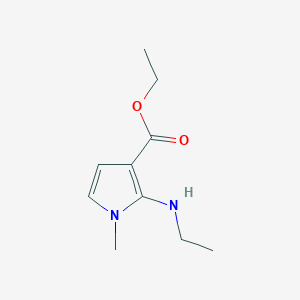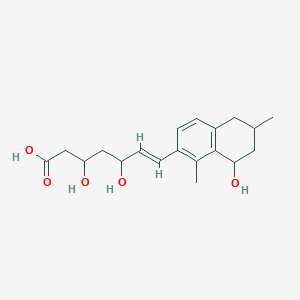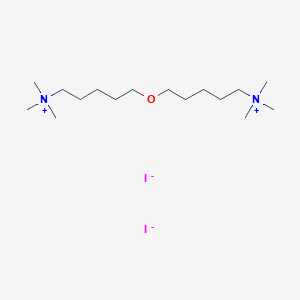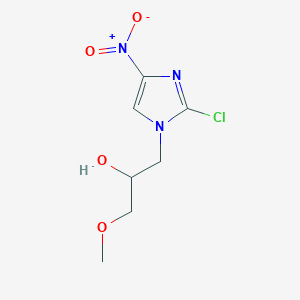
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is a chemical compound that is widely used in scientific research for its unique properties. It is a nitroimidazole derivative that has been studied extensively for its potential in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves its ability to act as an electron acceptor. It can undergo redox reactions with various electron donors, including enzymes and proteins. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been shown to induce DNA damage, which can lead to cell death or apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its unique properties as an electron acceptor. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy. However, one of the limitations of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its potential toxicity. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. Therefore, caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole. One potential direction is the study of its anti-tumor properties and its potential in cancer therapy. Another potential direction is the study of its potential as an electron acceptor in various biological systems, including the electron transport chain and cellular respiration. Additionally, the study of its potential in environmental science, including its ability to degrade pollutants, is another future direction for research.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves the reaction of 2-chloro-4-nitroimidazole with glycidol in the presence of a base. The reaction proceeds through the opening of the epoxide ring of glycidol and the substitution of the chloride group of 2-chloro-4-nitroimidazole. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been used extensively in scientific research due to its unique properties. It is a potent electron acceptor and can undergo redox reactions with various electron donors. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been used in the study of DNA damage and repair mechanisms.
Propiedades
Número CAS |
111119-29-0 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole |
Fórmula molecular |
C7H10ClN3O4 |
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitroimidazol-1-yl)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C7H10ClN3O4/c1-15-4-5(12)2-10-3-6(11(13)14)9-7(10)8/h3,5,12H,2,4H2,1H3 |
Clave InChI |
VXFYUTQHAIJKMR-UHFFFAOYSA-N |
SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
SMILES canónico |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Sinónimos |
1-(2-hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole HMCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
